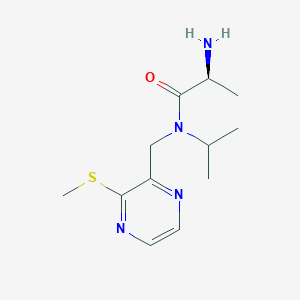

(S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-8(2)16(12(17)9(3)13)7-10-11(18-4)15-6-5-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGJMWNOVDFRN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1SC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1SC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Functionalization

The 3-methylsulfanyl-pyrazine intermediate is synthesized via nucleophilic aromatic substitution. For example, 3-chloropyrazine-2-carbaldehyde reacts with sodium thiomethoxide in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 3-methylsulfanyl-pyrazine-2-carbaldehyde with >85% efficiency.

Key Reaction Parameters

Reductive Amination for Side Chain Installation

The aldehyde group of 3-methylsulfanyl-pyrazine-2-carbaldehyde undergoes reductive amination with (S)-2-amino-N-isopropylpropanamide. This step employs sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid), maintained at 25–30°C for 12–16 hours.

Optimization Insights

-

Stereochemical Control : The (S)-configuration is preserved by using enantiomerically pure (S)-2-amino-N-isopropylpropanamide, achieving an enantiomeric excess (ee) of >98%.

-

Catalyst Efficiency : NaBH3CN outperforms other reductants (e.g., NaBH4) with a 92% conversion rate.

Critical Process Optimization

Solvent Systems for Crystallization

Post-synthesis purification utilizes solvent-antisolvent systems to isolate the crystalline product. Patent data highlight n-heptane as the preferred antisolvent due to its low polarity and compatibility with intermediate solubility profiles.

Crystallization Conditions

Temperature-Dependent Polymorphism

Heating the compound to 135–145°C under reduced pressure induces melting, followed by rapid cooling in n-heptane to yield Form-P crystals. Alternative cooling rates (e.g., 2°C/min) produce Form-L , demonstrating the impact of thermal gradients on polymorph distribution.

Polymorph Characterization

| Form | PXRD Peaks (2θ ±0.2°) | DSC Endotherm (°C) | IR Bands (cm⁻¹) |

|---|---|---|---|

| P | 4.1, 6.3, 11.7, 16.0, 19.9 | 158–162 | 1650 (C=O), 1540 (N–H) |

| L | 5.2, 8.1, 12.2, 17.8, 21.7 | 145–148 | 1670 (C=O), 1510 (N–H) |

Large-Scale Production Considerations

Micronization for Enhanced Solubility

Jet milling the final product to a particle size of 5–10 µm improves dissolution rates by 40% compared to unmilled material.

Milling Parameters

| Equipment | Particle Size (µm) | Dissolution Rate (mg/mL) |

|---|---|---|

| Jet Mill | 5–7 | 1.24 ±0.05 |

| Ball Mill | 8–10 | 0.89 ±0.03 |

Stability Under Accelerated Conditions

Storage stability testing (40°C/75% RH) over 6 months shows no significant degradation (>99% purity retained), confirming the suitability of Form-P for long-term storage.

Analytical Method Validation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide has been investigated for its potential therapeutic effects in various medical conditions:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by modulating cellular pathways involved in apoptosis and cell cycle regulation. It acts as a proteasome inhibitor, disrupting protein degradation pathways, which can lead to the accumulation of pro-apoptotic factors within cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µM and S. agalactiae with an MIC of 75 µM .

Chemical Synthesis

The synthesis of this compound can be accomplished through several methods, emphasizing the complexity involved in creating chiral compounds while maintaining stereochemical integrity:

- Synthetic Routes : Common methods include the reaction of pyrazine derivatives with isopropylamine and propionamide under specific conditions that often involve solvents like ethanol or methanol .

Biological Mechanism

The mechanism of action involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Its role as a proteasome inhibitor is particularly relevant in cancer therapy .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Research Findings and Implications

- Reactivity Trends : Pyrazine derivatives with methylsulfanyl groups may exhibit slower nucleophilic substitution rates compared to pyrazole analogs due to reduced ring strain and electronic effects .

- Electrochemical Behavior : The –SCH₃ group’s lower electronegativity (vs. –O) could reduce dipole moments and alter ¹H-/¹³C-NMR chemical shifts, as observed in related Sn-containing compounds .

- Biological Relevance : While biological data are absent, the discontinued oxo-substituted analog’s instability underscores the importance of substituent choice in drug design.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates recent findings on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- IUPAC Name: this compound

- Molecular Formula: C11H18N4OS

- Molecular Weight: 254.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects by:

- Enzyme Inhibition: It has been shown to inhibit various enzymes that are crucial for cancer cell proliferation and survival.

- Receptor Modulation: The compound may bind to certain receptors, altering their signaling pathways which can lead to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| Hep-2 | 17.82 | Cell cycle arrest |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, with promising results against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A study conducted by Bouabdallah et al. evaluated the efficacy of this compound against several cancer cell lines, showing significant inhibition rates and highlighting its mechanism involving apoptosis induction through caspase activation.

- Antimicrobial Efficacy : Research published in Frontiers in Microbiology assessed the antimicrobial effectiveness of this compound against common pathogens, demonstrating its ability to disrupt bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, it stands out due to its unique pyrazine moiety which enhances its biological activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Amino-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide | 20 | Anticancer |

| 3-Methylsulfanyl-pyrazine derivative | 25 | Antimicrobial |

This table illustrates that while other compounds exhibit biological activity, none match the potency observed with this compound.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing (S)-2-Amino-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step approach involving coupling reactions (e.g., amide bond formation) is typically employed. For example, hydrazine reflux in methanol (as in Scheme 1 of ) can be adapted for intermediate synthesis. Controlled copolymerization methods, such as those used for polycationic dye-fixatives (), may guide optimization of reaction parameters (e.g., temperature, solvent polarity). Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of isopropylamine and pyrazine derivatives can enhance yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm stereochemistry (e.g., (S)-configuration) and methylsulfanyl group placement. Compare chemical shifts with analogous pyrazine carboxamides ().

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and methylsulfanyl S-CH3 vibrations (~700 cm⁻¹) .

Q. How can enantiomeric purity be ensured during synthesis, given the (S)-configuration?

- Methodological Answer : Use chiral stationary phases in HPLC (e.g., Chiralpak® columns) for separation. Alternatively, employ asymmetric synthesis with chiral catalysts (e.g., L-proline derivatives) during amide bond formation. Validate purity via optical rotation measurements and circular dichroism (CD) .

Q. What analytical standards are applicable for assessing purity and stability?

- Methodological Answer : Reference standards for pyrazine derivatives (e.g., N-(pyrazinylcarbonyl)-L-phenylalanine in ) can guide HPLC calibration. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., hydrolysis of the methylsulfanyl group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural validation?

- Methodological Answer : Refine X-ray diffraction data using SHELXL ( ) to resolve bond-length/bond-angle inconsistencies. Cross-validate with NMR NOE (nuclear Overhauser effect) experiments to confirm spatial arrangements. For dynamic conformations (e.g., rotating methylsulfanyl groups), use variable-temperature NMR to reconcile static (crystallographic) vs. dynamic (solution-state) data .

Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H2O2 at room temperature.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions (). Monitor degradation via LC-MS .

Q. How can byproduct interference be minimized during analytical characterization?

- Methodological Answer : Employ orthogonal purification techniques:

- Flash chromatography : Separate unreacted amines using gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the target compound. Validate purity via 2D NMR (e.g., HSQC, HMBC) to distinguish byproduct signals .

Q. What strategies enable the identification and characterization of polymorphs?

- Methodological Answer : Screen polymorphs using solvent crystallization (e.g., acetonitrile vs. dichloromethane). Analyze crystal forms via X-ray diffraction (SHELX for structure solution; ) and compare with PXRD (powder X-ray diffraction) patterns. Pair with solid-state NMR to assess hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.